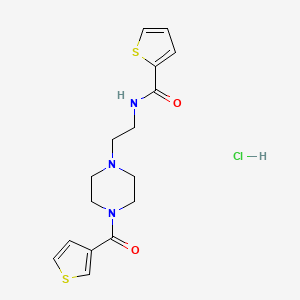

N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C16H20ClN3O2S2 and its molecular weight is 385.93. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride is a complex organic compound noted for its potential pharmacological applications. Its unique structure, which combines thiophene and piperazine moieties, suggests diverse biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H20ClN3O2S2, with a molecular weight of 385.9 g/mol . The compound is characterized by:

- Thiophene Rings : Contributing to its electronic properties.

- Piperazine Unit : Known for enhancing solubility and biological activity.

- Carboxamide Group : Implicated in interactions with biological targets.

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis. It has been shown to inhibit critical enzymes such as DNA gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication . This inhibition suggests potential as an anti-tubercular agent.

Antiproliferative Effects

In vitro assays have demonstrated that this compound possesses antiproliferative properties against various cancer cell lines. For instance:

These results indicate that the compound may selectively inhibit cancer cell growth while showing lower toxicity in normal cells.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : As previously mentioned, it inhibits key enzymes involved in bacterial replication.

- Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways, potentially modulating various biological responses .

- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

A notable study explored the compound's effects on human embryonic kidney cells (HEK-293), revealing non-toxic behavior at therapeutic concentrations. This finding supports its potential safety for therapeutic applications .

Another investigation focused on docking studies that highlighted the compound's ability to form hydrogen bonds with specific amino acids in target proteins, enhancing its binding affinity and specificity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Piperazine Nitrogen

The secondary amine in the piperazine ring undergoes nucleophilic substitution with alkyl/aryl halides or sulfonyl chlorides. For example:

-

Reagents : Aryl sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride)

-

Outcome : Formation of sulfonamide derivatives (e.g., compound 7a-j in ) with improved antimicrobial activity.

Acylation of Piperazine Amine

The piperazine nitrogen reacts with acylating agents to form stable amides:

-

Reagents : Chloroacetyl chloride, Boc-piperazine

-

Outcome : Acetamide-linked intermediates (e.g., compound 3 in ) with enhanced solubility.

Hydrolysis of Carboxamide Group

The thiophene-2-carboxamide group undergoes acidic or basic hydrolysis:

-

Reagents : 4M HCl in 1,4-dioxane or NaOH (2N)

-

Conditions : Reflux at 80°C for 6–8 hours.

-

Outcome : Cleavage to thiophene-2-carboxylic acid and ethylamine derivatives.

Sulfonamide Formation

Reaction with sulfonyl chlorides modifies biological activity:

Electrophilic Substitution on Thiophene Ring

The electron-rich thiophene rings participate in electrophilic substitution:

-

Reagents : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, Br<sub>2</sub>/CH<sub>3</sub>COOH

-

Outcome : Nitro- or bromo-substituted derivatives, altering electronic properties.

Cyclopropane Ring-Opening (Analogous Systems)

In structurally related cyclopropanesulfonamides ():

-

Reagents : Strong acids (H<sub>2</sub>SO<sub>4</sub>) or bases (KOH)

-

Conditions : Reflux in ethanol/water (1:1) for 12 hours.

-

Outcome : Ring-opening to form linear sulfonic acid derivatives.

Eigenschaften

IUPAC Name |

N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S2.ClH/c20-15(14-2-1-10-23-14)17-4-5-18-6-8-19(9-7-18)16(21)13-3-11-22-12-13;/h1-3,10-12H,4-9H2,(H,17,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQGOVVFKXGIJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC=CS2)C(=O)C3=CSC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.